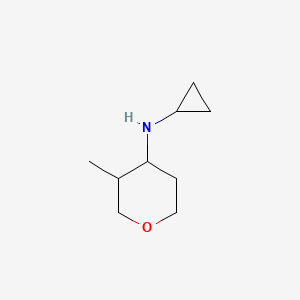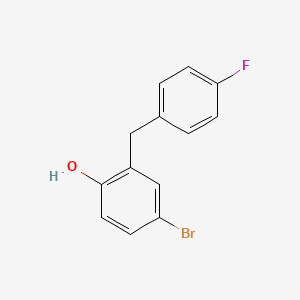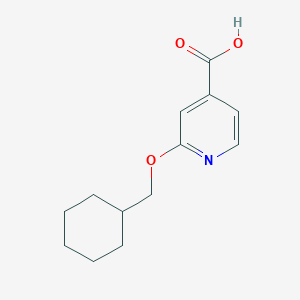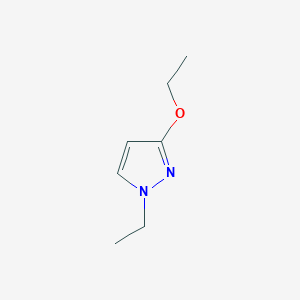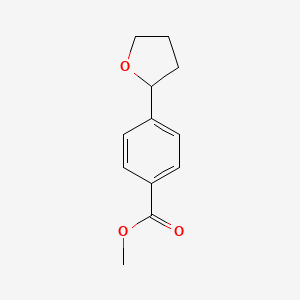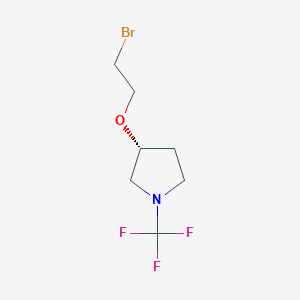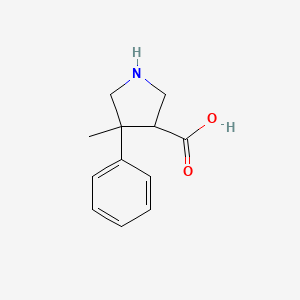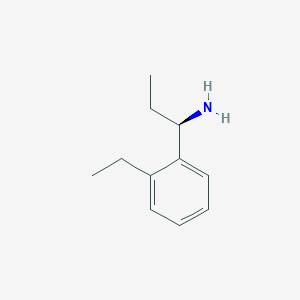
(R)-1-(2-ethylphenyl)propylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(2-ethylphenyl)propylamine is a chiral amine compound with a specific stereochemistry It is characterized by the presence of an ethyl group attached to the phenyl ring and a propylamine chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-ethylphenyl)propylamine typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as 2-ethylbenzaldehyde.
Reductive Amination: The key step involves the reductive amination of 2-ethylbenzaldehyde with a suitable amine source, such as propylamine. This reaction is often catalyzed by a reducing agent like sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst.
Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as chromatography or the use of chiral auxiliaries may be employed.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-ethylphenyl)propylamine may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced technologies may be utilized to enhance efficiency and scalability.
化学反应分析
Types of Reactions
®-1-(2-ethylphenyl)propylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, sulfuric acid, or halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
科学研究应用
®-1-(2-ethylphenyl)propylamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of fine chemicals, agrochemicals, and specialty materials.
作用机制
The mechanism of action of ®-1-(2-ethylphenyl)propylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity, influencing its pharmacological effects.
相似化合物的比较
Similar Compounds
(S)-1-(2-ethylphenyl)propylamine: The enantiomer of the compound with opposite stereochemistry.
1-(2-ethylphenyl)ethylamine: A structurally similar compound with a shorter alkyl chain.
1-(2-methylphenyl)propylamine: A compound with a methyl group instead of an ethyl group on the phenyl ring.
Uniqueness
®-1-(2-ethylphenyl)propylamine is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and enantioselective applications.
属性
分子式 |
C11H17N |
|---|---|
分子量 |
163.26 g/mol |
IUPAC 名称 |
(1R)-1-(2-ethylphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17N/c1-3-9-7-5-6-8-10(9)11(12)4-2/h5-8,11H,3-4,12H2,1-2H3/t11-/m1/s1 |
InChI 键 |
JPRNZIKNLCDMNS-LLVKDONJSA-N |
手性 SMILES |
CCC1=CC=CC=C1[C@@H](CC)N |
规范 SMILES |
CCC1=CC=CC=C1C(CC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


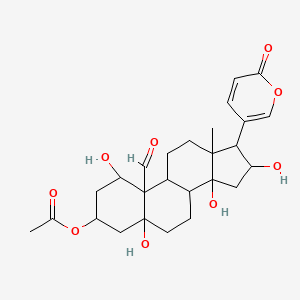
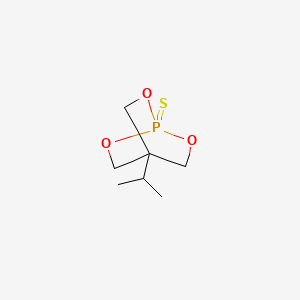

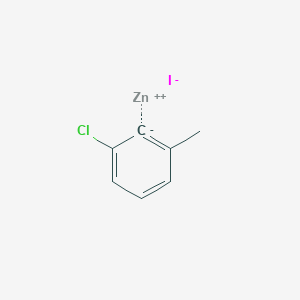
![6-Ethyl-1,6-diazaspiro[3.4]octane](/img/structure/B13975085.png)
